Benzo(b)naphtho(2,3-h)carbazole
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Overview
Description
Benzo(b)naphtho(2,3-h)carbazole is a nitrogen-containing aromatic heterocyclic compound with the molecular formula C24H15N It is a polycyclic aromatic hydrocarbon (PAH) that consists of a carbazole moiety fused with benzene and naphthalene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(b)naphtho(2,3-h)carbazole typically involves multi-step reactions starting from simpler aromatic compounds. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the palladium-catalyzed cyclization of 2-bromobenzaldehyde derivatives with (1-methyl-1H-indol-3-yl)acetonitrile can yield benzo[a]carbazole derivatives . Another approach involves the photochemical reaction of 2,3-disubstituted benzofurans, leading to the formation of naphtho[1,2-b]benzofuran derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing scalable processes, would apply to its industrial production.
Chemical Reactions Analysis
Types of Reactions
Benzo(b)naphtho(2,3-h)carbazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or other reducible functionalities.
Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Br2, Cl2) and alkyl halides (e.g., CH3I).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can produce halogenated or alkylated derivatives.
Scientific Research Applications
Benzo(b)naphtho(2,3-h)carbazole has several scientific research applications:
Mechanism of Action
The mechanism of action of Benzo(b)naphtho(2,3-h)carbazole and its derivatives involves interactions with various molecular targets. For instance, some derivatives inhibit tubulin polymerization and DNA-binding enzymes, contributing to their antitumor activity . The specific pathways and molecular targets depend on the structure of the derivative and the biological context.
Comparison with Similar Compounds
Benzo(b)naphtho(2,3-h)carbazole can be compared with other similar compounds, such as:
Polycarbazole: Known for its excellent optoelectronic properties and high charge carrier mobility.
Naphtho[1,2-b]benzofuran: Synthesized through photochemical reactions and used in various organic transformations.
Benzo[a]carbazole: Synthesized through palladium-catalyzed cyclization and used in similar applications.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
905-95-3 |
---|---|
Molecular Formula |
C24H15N |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
25-azahexacyclo[12.11.0.03,12.05,10.015,24.017,22]pentacosa-1,3,5,7,9,11,13,15,17,19,21,23-dodecaene |
InChI |
InChI=1S/C24H15N/c1-2-6-16-10-20-14-24-22(12-19(20)9-15(16)5-1)21-11-17-7-3-4-8-18(17)13-23(21)25-24/h1-14,25H |
InChI Key |
STJHWSXBOXDIAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C=C4C(=CC3=CC2=C1)C5=CC6=CC=CC=C6C=C5N4 |
Origin of Product |
United States |
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